2-[(6-Chloropyridin-3-yl)methyl-methylamino]-N-(2-cyano-3-methylbutan-2-yl)acetamide
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Overview
Description
2-[(6-Chloropyridin-3-yl)methyl-methylamino]-N-(2-cyano-3-methylbutan-2-yl)acetamide is an organic compound with a complex structure that includes a chloropyridine ring, a cyano group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Chloropyridin-3-yl)methyl-methylamino]-N-(2-cyano-3-methylbutan-2-yl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 6-chloropyridine-3-carbaldehyde with methylamine to form 6-chloropyridin-3-ylmethylamine. This intermediate is then reacted with 2-cyano-3-methylbutan-2-yl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(6-Chloropyridin-3-yl)methyl-methylamino]-N-(2-cyano-3-methylbutan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The chloropyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
2-[(6-Chloropyridin-3-yl)methyl-methylamino]-N-(2-cyano-3-methylbutan-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(6-Chloropyridin-3-yl)methyl-methylamino]-N-(2-cyano-3-methylbutan-2-yl)acetamide involves its interaction with specific molecular targets. The chloropyridine ring can bind to receptors or enzymes, modulating their activity. The cyano group and acetamide moiety may also play roles in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(methylaminomethyl)pyridine
- 6-Chloro-N-methyl-3-pyridinemethanamine
- N-[(6-Chloropyridin-3-yl)methyl]-N-methylamine
Uniqueness
2-[(6-Chloropyridin-3-yl)methyl-methylamino]-N-(2-cyano-3-methylbutan-2-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Biological Activity
The compound 2-[(6-Chloropyridin-3-yl)methyl-methylamino]-N-(2-cyano-3-methylbutan-2-yl)acetamide (CAS Number: 1436050-38-2) is a synthetic organic molecule notable for its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.
Basic Information
Property | Value |
---|---|
Molecular Formula | C₁₅H₂₁ClN₄O |
Molecular Weight | 308.80 g/mol |
CAS Number | 1436050-38-2 |
Density | Not Available |
Boiling Point | Not Available |
Melting Point | Not Available |
Structural Characteristics
The chemical structure includes a chloropyridine moiety, which is essential for its biological activity. The presence of a cyano group and a methylamino side chain contributes to its pharmacological properties.
Anticancer Activity
Recent studies have indicated that compounds with structural similarities to this compound exhibit significant anticancer properties. For instance, the evaluation of thiazole derivatives showed that certain compounds could induce apoptosis in tumor cell lines such as A549 and C6 through mechanisms involving caspase activation and DNA synthesis inhibition .
Mechanism of Action :
- Apoptosis Induction : The compound may trigger apoptosis in cancer cells by activating intrinsic pathways.
- Cell Cycle Arrest : It is hypothesized that the compound could interfere with the cell cycle, preventing proliferation.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Research has shown that related acetamides demonstrate efficacy against various bacterial and fungal strains, indicating that this compound could similarly inhibit microbial growth .
Pharmacological Studies
Studies on similar compounds have demonstrated their ability to modulate various biological pathways:
- Inhibition of Kinases : Compounds with chloropyridine structures have been noted to inhibit specific kinases involved in cancer progression.
- Receptor Interactions : These compounds may also interact with neurotransmitter receptors, suggesting potential applications in neuropharmacology.
Case Study 1: Synthesis and Evaluation
A study synthesized several derivatives of acetamides and evaluated their anticancer activity against different cell lines. The findings indicated that modifications to the side chains significantly influenced the biological activity, highlighting the importance of structural optimization in drug design .
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial properties of related acetamides. The results showed promising activity against both Gram-positive and Gram-negative bacteria, suggesting that the incorporation of specific functional groups could enhance efficacy .
Properties
IUPAC Name |
2-[(6-chloropyridin-3-yl)methyl-methylamino]-N-(2-cyano-3-methylbutan-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN4O/c1-11(2)15(3,10-17)19-14(21)9-20(4)8-12-5-6-13(16)18-7-12/h5-7,11H,8-9H2,1-4H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMRRIYYJBVCBKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CN(C)CC1=CN=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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